Oxine-copper, or cupric 8-quinolinoxide, is an organocopper fungicide with the chemical formula C₁₈H₁₂CuN₂O₂ [1]. Its general structure consists of a copper ion (Cu²⁺) complexed with two deprotonated 8-hydroxyquinoline (oxine) ligands [1].
The established, broad mechanism of action for this compound in agricultural and biocidal applications is multi-site activity [1]. The absorbed copper is understood to disrupt the enzyme systems of target pathogens [1]. The 8-hydroxyquinoline ligand is known to act as a chelator, and this metal-chelating property is often key to the biological activity of its complexes.
While detailed protocols for studying its pharmacological mechanism in drug development are scarce, recent analytical methods from environmental science can provide a foundation for research.
Table 1: Key Experimental Findings on this compound
| Aspect | Finding / Method | Key Details |
|---|---|---|
| Dissipation Behavior | First-order kinetics in crops [2] | Half-life: 1.77–2.11 days (cucumber), 3.57–4.68 days (watermelon). Terminal residues were low [2]. |
| Analytical Method (UPLC-MS/MS) | Residue analysis in cucumbers/watermelons [2] | LOQ: 0.01 mg/kg. Recoveries: 75.5–95.8%. Sample Prep: QuEChERS method with PSA and MgSO4 for purification [2]. |
| Toxicity Profile (Ecotoxicology) | Mammalian acute oral LD₅₀ [1] | 300 mg/kg (moderate toxicity). Considered obsolete as a pesticide and not approved in the EU [1]. |
The search results do not contain detailed signaling pathways specific to this compound. However, its activity can be contextualized through the broader biology of copper, which is highly relevant for drug development professionals.
Copper is an essential micronutrient but toxic in excess. Its intracellular levels are tightly regulated by transport systems [3] [4]. The high-affinity copper transporter CTR1 is responsible for the majority of copper influx into human cells [3]. Copper's toxicity and signaling roles often stem from its redox capability, where it can cycle between Cu(I) and Cu(II) states, facilitating the generation of reactive oxygen species (ROS) [4]. This redox activity allows copper to disrupt enzyme systems, which is consistent with this compound's described multi-site antifungal action [1].
The following diagram illustrates the general concept of how a copper complex might interact with a microbial cell, based on the information available:
A proposed general mechanism for this compound's antimicrobial action. The complex enters the cell, where copper ions may be released, leading to enzyme disruption and oxidative stress.
To elucidate this compound's mechanism of action for therapeutic purposes, consider these research avenues based on the information gaps:
Advanced experimental models, particularly in biomedical applications, provide quantitative data on controlling the initial "burst release" of copper ions.
Research on Copper Intrauterine Devices (IUDs) demonstrated that a laser-engraved surface inspired by the microstructure of pothos leaves created a hydrophobic barrier [1]. This texture repels uterine fluid, significantly reducing corrosion and the subsequent release of copper ions compared to a traditional IUD [1]. Cell viability tests confirmed that this modified surface resulted in less cell death, indicating a milder tissue response due to controlled ion release [1].
For quantifying oxine-copper and its residues in agricultural and environmental samples, a robust methodology based on QuEChERS sample preparation and UPLC-MS/MS analysis has been established [2].
This compound residue analysis workflow [2].
The table below summarizes dissipation and residue data from field trials.
| Parameter | Cucumber | Watermelon |
|---|---|---|
| Half-life (Degradation) | 1.77 - 2.11 days [2] | 3.57 - 4.68 days [2] |
| Terminal Residues | <0.01 - 0.264 mg/kg [2] | <0.01 - 0.0641 mg/kg [2] |
| Method Limit of Quantification (LOQ) | 0.01 mg/kg [2] | 0.01 mg/kg [2] |
The table below summarizes key environmental fate parameters for this compound. Notably, several critical values for soil degradation are currently unavailable in the databases consulted [1].
| Parameter | Value | Condition / Notes |
|---|---|---|
| Water Solubility | 0.07 mg/L | Low; at 20°C and pH 7 [1] |
| Octanol-Water Partition Coefficient (Log P) | 2.46 | At pH 7 and 20°C; indicates low mobility [1] |
| Soil Degradation (Aerobic) - DT₅₀ | Data Gap | "Not available" in database [1] |
| Aqueous Photolysis DT₅₀ | Data Gap | "Not available" in database [1] |
| Aqueous Hydrolysis DT₅₀ | Data Gap | "Not available" in database [1] |
| Photochemical Oxidative DT₅₀ | Cannot be calculated | Indicator of long-range air transport risk [1] |
A 2024 study established a sensitive method for analyzing this compound residues in cucumber and watermelon using UPLC-MS/MS [2]. The following diagram outlines the experimental workflow.
Experimental workflow for this compound analysis.
The methodology involves specific procedures and conditions to ensure accuracy [2].
Research on the fungitoxicity of this compound suggests its action may involve multiple pathways.
The established UPLC-MS/MS method was applied to study the dissipation of this compound in cucumber and watermelon under field conditions [2].
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Half-life (Cucumber) | 1.77 - 2.11 days | Field conditions, follows first-order kinetics [1] |
| Half-life (Watermelon) | 3.57 - 4.68 days | Field conditions, follows first-order kinetics [1] |
| Water Solubility | 0.07 mg/L | At 20°C and pH 7 [2] |
| Log P (Partition Coefficient) | 2.46 | Indicates low solubility in fat [2] |
| Primary Degradation Product | Copper Oxalate | Formed via reaction with fungal oxalate [3] |
For researchers investigating oxine-copper residues in food crops, the following methodology, adapted from a 2024 study, provides a robust protocol using QuEChERS sample preparation and UPLC-MS/MS analysis [1].
Experimental workflow for this compound residue analysis
Sample Collection and Preparation
Sample Extraction
Sample Purification (QuEChERS)
UPLC-MS/MS Analysis
Method Validation
This compound undergoes transformation through several pathways, depending on the environment:
This compound is an organocopper fungicide and bactericide. Its multi-site activity disrupts pathogen enzyme systems, making it effective against various fungal and bacterial diseases while potentially delaying resistance [1] [2].
Key chemical and toxicological properties from the Pesticide Properties DataBase (PPDB) are summarized below [1].
| Property | Value |
|---|---|
| Chemical formula | C₁₈H₁₂CuN₂O₂ [1] |
| Molar mass | 351.89 g/mol [1] |
| Water solubility (at 20°C & pH 7) | 0.07 mg/L (Low) [1] |
| Octanol-water partition coefficient (Log P) | 2.46 (Low) [1] |
| Mammalian acute oral LD₅₀ | 300 mg/kg (Moderate toxicity) [1] |
| FRAC code (Resistance group) | M01 (Multi-site activity) [1] |
Recent field trial results demonstrate the effectiveness of this compound in combination with other active ingredients [2].
| Crop | Disease(s) Controlled | Formulation & Application | Key Outcome |
|---|---|---|---|
| Cucumber, Watermelon | Angular leaf spot, other diseases | Single ingredient; foliar spray | Effective disease control; residues dissipate rapidly (half-life: 1.77-4.68 days) [3] |
| Tomato | Leaf mold | 40% Fluopyram · Oxine Copper SC (750x & 1500x dilution) | Visible reduction of mold within 24 hours; lesions dried within 3-5 days [2] |
| Mango | Anthracnose | 40% Fluopyram · Oxine Copper SC (1500x dilution) | Healthy, vibrant flowers and shoots with no disease signs vs. severe infection in untreated plants [2] |
| Watermelon | Gummy stem blight | 40% Fluopyram · Oxine Copper SC (750x dilution) | Blight lesions dried within 2 days; gummosis disappeared [2] |
| Pepper | Root-knot nematode | 40% Fluopyram · Oxine Copper SC (500x dilution, root irrigation) | Treated plants resumed growth with no new plant death [2] |
The regulatory landscape for this compound is fragmented, with its approval status differing by country and region.
A 2024 study established a sensitive and reliable method for analyzing this compound residues in cucumbers and watermelons, which is crucial for monitoring and regulatory compliance [3].
The following diagram illustrates the sample preparation and analysis workflow for determining this compound residues in crops [3]:
Workflow for this compound residue analysis in agricultural samples.
Key Method Validation Parameters from the study show the method's reliability [3].
| Parameter | Performance |
|---|---|
| Linearity (R²) | ≥ 0.9980 |
| Limit of Quantification (LOQ) | ≤ 0.01 mg/kg |
| Average Recovery Rate | 75.5% - 95.8% |
| Relative Standard Deviation (RSD) | 2.27% - 8.26% |
The same 2024 study concluded that the long-term dietary risk from this compound residues on cucumbers and watermelons is acceptable. The estimated risk probability was 64.11%, which is below 100%, indicating no significant health threat to the general population from long-term consumption [3].
This compound (bis(8-quinolinolato)copper) is a broad-spectrum organic copper fungicide widely used in agricultural production for controlling bacterial and fungal diseases in various crops. It is particularly effective against angular leaf spot in cucurbitaceous plants like cucumbers and watermelons, where disease incidence can reach 80-100% in severe cases [1]. As a protective fungicide, this compound forms a uniform coating on plant surfaces and slowly releases copper ions, which effectively inhibit spore germination and bacterial invasion [1]. With the increasing global production of cucumbers and watermelons (reaching 272 and 420 tons respectively in 2020), and China dominating production with 79.75% and 59.12% of global output respectively, the need for reliable residue monitoring methods has become increasingly important [1].
The UPLC-MS/MS principle combines ultra-performance liquid chromatography with tandem mass spectrometry, offering significant advantages over traditional methods. UPLC operates on the van Deemter principle, which describes the correlation between flow rate and plate height in chromatographic separation [2]. The equation states that when porous particle size is reduced to less than 2.5 μm, efficiency increases without weakening at higher flow rates or linear velocities [2]. This technology uses column packing materials of less than 2 μm in diameter, which increases speed, sensitivity, resolution, and accuracy compared to conventional HPLC with 3-5 μm particles [2]. UPLC works under very high pressure up to 1000 bars, compared to HPLC's 300-400 bars, enabling better separation efficiency and shorter analysis times [2]. When coupled with tandem mass spectrometry, which utilizes multiple reaction monitoring (MRM) mode, the technique provides exceptional specificity and sensitivity for detecting trace-level pesticide residues in complex matrices [1] [2].
This compound standard (purity ≥92.7%) should be acquired from certified reference material producers such as Beijing Tanmo Quality Control Technology Co., Ltd. [1]
HPLC-grade solvents: Acetonitrile, methanol, and formic acid from Merck or equivalent suppliers [1]
Water: Ultrapure water (18.2 MΩ·cm) from systems like Milli-Q or equivalent [1]
QuEChERS salts and sorbents: Primary secondary amine (PSA, 40 μm), anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl) [1]
Mobile phase additives: Formic acid (0.1%) in deionized water and acetonitrile for gradient elution [1]
UPLC-MS/MS system: Waters ACQUITY UPLC system coupled with tandem mass spectrometer or equivalent [1]
Chromatographic column: Waters ACQUITY UPLC BEH HILIC column (2.1 × 50 mm, 1.7 μm) or equivalent [1]
Extraction equipment: High-speed benchtop centrifuge capable of at least 10,000 rpm, vortex mixer, analytical balance (0.1 mg sensitivity), and calibrated pipettes [1]
Sample processing supplies: 50 mL centrifuge tubes, 2 mL centrifuge tubes, 0.22 μm organic filter membranes, and injection vials [1]
The following workflow illustrates the complete sample preparation process:
Figure 1: Sample Preparation Workflow Using QuEChERS Method
Sample Homogenization: Collect at least 12 cucumber or watermelon samples (minimum 2 kg total) from the test plot, avoiding side rows and 0.5 m on both sides of each row. Crush the samples and store at -20°C until analysis [1].
Weighing: Precisely weigh 10 ± 0.005 g of homogenized sample into a 50 mL centrifuge tube [1].
Extraction: Add 20 mL of acetonitrile to the sample, vortex thoroughly, and centrifuge at 2500 rpm for 3 minutes [1].
Partitioning: Add 3 g of NaCl and 2 g of MgSO₄ to the mixture, shake at 2500 rpm for 3 minutes, and centrifuge at 4000 rpm for 3 minutes [1].
Purification: Transfer 1.5 mL of the extraction solution to a 2 mL centrifuge tube containing one of these purifying agent combinations [1]:
Final Preparation: Shake the mixture at 2500 rpm for 5 minutes, centrifuge at 10,000 rpm for 2 minutes, dilute the supernatant 5 times with acetonitrile, and filter through a 0.22 μm organic filter before UPLC-MS/MS analysis [1].
The instrumental configuration and analysis process is shown below:
Figure 2: UPLC-MS/MS Instrumental Configuration
Table 1: Method Validation Results for this compound Residue Analysis in Cucumber and Watermelon
| Validation Parameter | Results | Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity (R²) | ≥0.9980 | ≥0.990 | [1] |
| LOQ (mg/kg) | ≤0.01 | ≤0.01 | [1] |
| Recovery (%) | 75.5-95.8 | 70-120 | [1] |
| Precision (RSD%) | 2.27-8.26 | ≤20 | [1] |
| Matrix Effect (%) | <10% considered negligible | ±10% | [1] |
The method validation was performed according to international guidelines such as SANTE/12682/2019 [5]. The limit of quantification (LOQ) was defined as the lowest spiked level that could be reliably detected and quantified, established at 0.01 mg/kg for both cucumber and watermelon matrices [1]. The linearity was evaluated using solvent standard solutions at concentrations of 2, 10, 50, 100, and 400 μg/L, demonstrating excellent correlation coefficients (R² ≥ 0.9980) across the calibration range [1].
Accuracy was determined through recovery studies at three fortification levels (0.01, 0.2, and 2 mg/kg) with five replicates at each level, yielding recoveries between 75.5% and 95.8%, which is within the acceptable range of 70-120% for pesticide residue analysis [1]. The precision, expressed as relative standard deviation (RSD%), ranged from 2.27% to 8.26%, meeting the typical acceptance criterion of ≤20% for such methods [1]. The matrix effect was calculated by comparing the slopes of the solvent calibration curve to those of the matrix-matched calibration curve, with |ME| values below 10% considered negligible [1].
Table 2: Dissipation Behavior and Dietary Risk Assessment of this compound in Cucumber and Watermelon
| Parameter | Cucumber | Watermelon | Reference |
|---|---|---|---|
| Half-life (days) | 1.77-2.11 | 3.57-4.68 | [1] |
| Terminal Residues (mg/kg) | <0.01-0.264 | <0.01-0.0641 | [1] |
| Degradation Kinetics | First-order | First-order | [1] |
| Long-term Dietary Risk (%) | 64.11 (combined) | 64.11 (combined) | [1] |
The dissipation study followed first-order kinetics, with half-lives of 1.77-2.11 days in cucumber and 3.57-4.68 days in watermelon, indicating moderate persistence in these crops [1]. The terminal residues were determined at various time points after application: cucumbers were collected at 5 and 7 days, while watermelon samples were collected at 14 and 21 days after the last application at harvest time [1]. The terminal residues ranged from <0.01-0.264 mg/kg in cucumber and <0.01-0.0641 mg/kg in watermelon, values that are typically below the maximum residue limits (MRLs) established by regulatory bodies [1].
The dietary risk assessment calculated an estimated long-term dietary risk probability value of 64.11% for this compound in cucumber and watermelon, suggesting that long-term consumption of these crops with the observed residue levels would not pose significant dietary risks to the general population [1]. This risk assessment takes into account the terminal residue levels, consumption patterns, and acceptable daily intake values to evaluate potential health concerns.
System Suitability Test: Perform daily before sample analysis using mid-range calibration standards to verify retention time stability, peak area response, and chromatographic separation efficiency [1].
Blank Samples: Include laboratory reagent blanks and matrix blanks (samples known to be free of this compound) in each batch to monitor potential contamination [1].
Quality Control Samples: Prepare and analyze QC samples at low, medium, and high concentrations (e.g., 0.01, 0.2, and 2 mg/kg) in each batch to ensure method performance [1].
Calibration Standards: Use matrix-matched calibration standards prepared in blank sample extract to compensate for matrix effects, with concentrations of 2, 10, 50, 100, and 400 μg/L [1].
Internal Standards: When available, use stable isotope-labeled internal standards (e.g., deuterated analogs) to improve quantification accuracy, though the cited method did not report using them for this compound [6].
Poor Recovery: Check the pH of the extraction solvent and ensure proper shaking time during the extraction step. Verify the freshness and activity of the PSA and MgSO₄ used in the cleanup step [1].
Matrix Effects: If significant matrix effects are observed (>10%), employ additional cleanup steps or use matrix-matched calibration standards to compensate for suppression or enhancement effects [1].
Peak Tailing: Optimize the mobile phase composition, considering the use of 0.3 mmol/L ammonium formate buffer adjusted to pH 3.5 with formic acid, which has been shown to improve both chromatographic behavior and ionization efficiency for acidic compounds [6].
Sensitivity Issues: Check the MS/MS source for contamination, optimize collision energy and declustering potential for the specific instrument being used, and ensure the UPLC system is maintaining proper pressure and flow rate [1] [6].
Retention Time Shift: Re-equilibrate the column thoroughly between runs, verify mobile phase composition and pH, and ensure column temperature stability [1].
The UPLC-MS/MS method described in this application note provides a reliable approach for determining this compound residues in cucumber and watermelon matrices. The method demonstrates excellent sensitivity with an LOQ of 0.01 mg/kg, good linearity (R² ≥ 0.9980), and satisfactory accuracy with recoveries of 75.5-95.8% across the validation range [1]. The incorporation of the QuEChERS sample preparation methodology offers a quick, easy, and effective means of sample extraction and cleanup, making it suitable for high-throughput laboratory environments [1] [5].
The application of this method to field samples revealed that this compound dissipates relatively quickly in cucumbers (half-life of 1.77-2.11 days) compared to watermelons (half-life of 3.57-4.68 days), following first-order kinetics [1]. The dietary risk assessment indicated that the long-term consumption of cucumber and watermelon containing the observed terminal residue levels of this compound poses acceptable risk to consumers, with a risk probability of 64.11% [1]. This validated method can be adopted by regulatory agencies, testing laboratories, and research institutions for monitoring this compound residues and ensuring compliance with established maximum residue limits, thereby contributing to food safety assurance programs.
Oxine-copper (CAS No.: 10380-28-6) is a broad-spectrum protective fungicide widely employed in agricultural production for controlling various bacterial and fungal diseases in crops. As an organic copper fungicide, it demonstrates particular efficacy against bacterial angular leaf spot, a devastating disease in cucurbitaceous plants that can achieve disease incidence rates of 80-100% in severe cases. [1] The compound functions by forming a protective layer on plant surfaces that slowly releases copper ions, effectively inhibiting spore germination and bacterial invasion. [1] Despite its widespread use, concerns have emerged regarding potential hepatotoxicity and nephrotoxicity based on animal studies, necessitating robust analytical methods for residue monitoring. [1]
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, first introduced by Anastassiades et al. in 2003, has revolutionized multiresidue analysis in complex matrices. [2] This methodology has largely replaced traditional extraction techniques like Soxhlet extraction and solid-phase extraction (SPE) that were characterized by multiple steps, large solvent consumption, and prolonged processing times. [3] [2] The original QuEChERS method has undergone significant refinement through the introduction of buffering systems to improve recovery of pH-dependent analytes, resulting in two official standardized protocols: AOAC Official Method 2007.01 and CEN Standard Method EN 15662. [3] [2]
This application note presents a optimized QuEChERS protocol coupled with UPLC-MS/MS for determining this compound residues in cucumber and watermelon, including comprehensive validation data, dissipation kinetics, terminal residue levels, and dietary risk assessment to provide scientific guidance for the safe application of this fungicide in field conditions.
The analysis of this compound requires sophisticated instrumentation to achieve the necessary sensitivity and specificity for regulatory monitoring. The method employs ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), which provides superior separation efficiency and detection sensitivity compared to traditional HPLC-UV methods previously used for this compound detection in other matrices. [1]
Table 1: UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 × 50 mm, 1.7 μm) |
| Mobile Phase | A: 0.1% formic acid in deionized water; B: acetonitrile |
| Gradient Elution | Programmed gradient (see Table S3 in reference) |
| Flow Rate | 0.30 mL/min |
| Injection Volume | 1 μL |
| Ionization Source | Electrospray ionization (ESI) in negative mode |
| Detection Mode | Multiple reaction monitoring (MRM) |
The HILIC (Hydrophilic Interaction Liquid Chromatography) column is particularly suited for retaining polar compounds like this compound, while the gradient elution with acidified water and acetonitrile ensures optimal separation from matrix interferences. The use of multiple reaction monitoring (MRM) in mass spectrometry provides high selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for accurate quantification in complex food matrices. [1]
The developed method underwent comprehensive validation according to accepted analytical standards to ensure reliability, accuracy, and precision for pesticide residue analysis.
Table 2: Method Validation Parameters for this compound in Cucumber and Watermelon
| Validation Parameter | Results | Acceptance Criteria | | :--- | :--- | :--- | | Linearity (R²) | ≥0.9980 | ≥0.990 | | Limit of Quantification (LOQ) | ≤0.01 mg/kg | - | | Recovery Range | 75.5–95.8% | 70–120% | | Relative Standard Deviation (RSD) | 2.27–8.26% | ≤20% | | Matrix Effect (ME) | Evaluated via calibration curve slope comparison | |ME| <10% = negligible |
The validation data demonstrates that the method exhibits excellent linearity across the calibration range, with correlation coefficients exceeding 0.9980. The low LOQ of 0.01 mg/kg provides adequate sensitivity for monitoring residues at levels relevant to food safety. The recovery rates between 75.5–95.8% with precision RSDs of 2.27–8.26% fall well within the acceptable range of 70–120% recovery and RSD ≤20%, as specified in the SANTE guidelines for pesticide residue analysis. [1] [4] The matrix effects were systematically evaluated by comparing the slopes of solvent-based and matrix-matched calibration curves, with |ME| values below 10% considered negligible. [1]
Proper sample collection and preparation are critical for obtaining representative and accurate residue data. The following protocol is adapted from the "Guidelines for testing pesticide residues in crops" (NY/T 788-2018) issued by the Ministry of Agriculture and Rural Affairs of China. [1]
Figure 1: Experimental workflow for sample collection, preparation, and analysis of this compound in cucumber and watermelon
Materials and Reagents:
Sample Collection:
Extraction Procedure:
The cleanup procedure is essential for removing matrix interferences that can affect chromatographic performance and detection sensitivity.
Figure 2: Cleanup workflow using dispersive solid-phase extraction (d-SPE) for sample purification
Cleanup Procedure:
Analysis:
Understanding the dissipation kinetics of pesticides in crops is essential for establishing appropriate pre-harvest intervals and ensuring food safety at the time of consumption.
Table 3: Dissipation Kinetics of this compound in Cucumber and Watermelon Under Field Conditions
| Crop | Half-Life (Days) | Dissipation Kinetics | Residue Decline Pattern |
|---|---|---|---|
| Cucumber | 1.77–2.11 | First-order kinetics | Rapid initial dissipation |
| Watermelon | 3.57–4.68 | First-order kinetics | Slower, more prolonged dissipation |
The dissipation behavior of this compound follows first-order kinetics in both cucumber and watermelon, but with markedly different half-lives. The significantly shorter half-life in cucumber (1.77-2.11 days) compared to watermelon (3.57-4.68 days) indicates more rapid degradation in cucumber. [1] This difference can be attributed to variations in surface morphology, wax content, and metabolic activity between the two crops. The rapid dissipation in both crops, however, demonstrates that this compound does not persist extensively in these matrices, which is favorable from a food safety perspective.
The dissipation rate is influenced by multiple factors including:
Terminal residue data reflect the actual residue levels present in crops at the time of harvest, which is critical for establishing pre-harvest intervals and ensuring compliance with maximum residue limits (MRLs).
Table 4: Terminal Residues of this compound in Cucumber and Watermelon at Harvest
| Crop | Pre-harvest Interval (Days) | Terminal Residues (mg/kg) | MRL Comparison |
|---|---|---|---|
| Cucumber | 5–7 | <0.01–0.264 | Below current MRLs |
| Watermelon | 14–21 | <0.01–0.0641 | Below current MRLs |
The terminal residue data demonstrate that this compound residues decrease to minimal levels by the time of harvest when appropriate pre-harvest intervals are observed. In cucumber, residues ranging from <0.01 mg/kg to 0.264 mg/kg were detected at 5-7 days after application, while watermelon showed even lower residues (<0.01 mg/kg to 0.0641 mg/kg) at 14-21 days after application. [1] The lower residue levels in watermelon correlate with its longer half-life and the extended pre-harvest interval, allowing more time for dissipation.
Comprehensive dietary risk assessment evaluates the potential health risks to consumers from long-term exposure to pesticide residues through the diet. The assessment is based on comparing the theoretical maximum daily intake with the acceptable daily intake (ADI) established by regulatory authorities.
The dietary risk assessment for this compound, based on the terminal residue data and consumption patterns, yielded a risk probability value of 64.11%. [1] This value represents the percentage of the ADI that would be utilized by consumption of cucumbers and watermelons containing the measured residue levels. A value below 100% indicates that long-term consumption of these crops with the observed residue levels would not pose unacceptable dietary risks to the general population. [1]
The risk assessment takes into consideration:
The optimized QuEChERS method combined with UPLC-MS/MS analysis provides a robust, sensitive, and accurate approach for determining this compound residues in cucumber and watermelon matrices. The method validation demonstrates excellent linearity (R² ≥ 0.9980), sensitivity (LOQ ≤ 0.01 mg/kg), and accuracy (recoveries of 75.5–95.8%) with satisfactory precision (RSDs of 2.27–8.26%), meeting the requirements for pesticide residue monitoring programs. [1]
The dissipation kinetics reveal significantly different degradation patterns between cucumber and watermelon, with shorter half-lives in cucumber (1.77–2.11 days) compared to watermelon (3.57–4.68 days), following first-order kinetics in both crops. [1] These differences highlight the importance of crop-specific residue studies for establishing appropriate pre-harvest intervals and application guidelines.
The terminal residue data and dietary risk assessment indicate that when this compound is applied according to recommended use patterns, the resulting residues in cucumber and watermelon at harvest pose acceptable dietary risks to consumers, with a risk probability of 64.11%. [1] These findings provide scientific support for the continued registration and safe use of this compound in these crops, while emphasizing the importance of adhering to good agricultural practices, particularly with respect to pre-harvest intervals.
This protocol is adapted from a published method for the simultaneous determination of oxine-copper and pyraclostrobin in citrus fruit [1].
The workflow for sample preparation and analysis is outlined below:
Key Reagents and Equipment:
Method Validation Data: The published method was validated with the following performance characteristics [1]:
| Parameter | Result / Value |
|---|---|
| Linear Range | Not explicitly stated, but correlation coefficients were 0.9904–0.9998 [1]. |
| Limit of Detection (LOD) | 0.012–0.8 μg kg⁻¹ [1]. |
| Limit of Quantitation (LOQ) | 0.04–2.6 μg kg⁻¹ in citrus [1]. |
| Average Recovery | 79.1–114.9% [1]. |
| Precision (RSD) | Less than 7.4% [1]. |
| Half-life in Citrus | 1.94–3.67 days [1]. |
| Terminal Residues | <0.08–8.99 mg kg⁻¹ [1]. |
Although a direct GC method was not found, the following general parameters and steps are crucial for developing and validating any GC method for pesticide analysis.
| Parameter | Description & Acceptance Criteria |
|---|---|
| Specificity | Ability to distinguish the analyte from interference. No interference at the retention time of the analyte [2] [3]. |
| Linearity | Linear relationship between concentration and detector response. Correlation coefficient (r) should typically be ≥ 0.999 [2] [3]. |
| Accuracy | Closeness of measured value to true value. Often assessed by recovery studies (95-105% is often acceptable) [3]. |
| Precision | Degree of agreement among individual test results. Expressed as %RSD; <2% for repeatability, <3% for intermediate precision [2] [3]. |
| LOD & LOQ | Limits of Detection and Quantitation. Determined by signal-to-noise ratio: LOD ≈ 3:1, LOQ ≈ 10:1 [2] [3]. |
| Robustness | Method capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate, temperature) [2]. |
Sample Preparation Consideration: A significant challenge in analyzing this compound is its low solubility. The LC-MS/MS method uses EDTA to break the complex [1]. For GC analysis, you would likely need to investigate a similar derivatization approach to convert the complex into a volatile compound. Research suggests using silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to derivative carboxylic acids and other polar compounds for GC analysis, though this has not been reported specifically for this compound [4].
This compound is an organic copper fungicide with protective and curative effects, used against angular leaf spot and other bacterial and fungal diseases [1] [2]. Its multi-site activity and slow release of copper ions provide broad-spectrum control with low phytotoxicity risk compared to inorganic coppers [2] [3].
Table 1: Registered this compound Application Rates for Angular Leaf Spot and Related Diseases
| Crop | Target Disease | Formulation & Concentration | Recommended Dosage | Application Method |
|---|---|---|---|---|
| Cucumber | Bacterial Angular Leaf Spot [1] [4] | 40% SC [2] | 0.75 - 1.05 L/ha [2] | Foliar spray [2] |
| Melons (e.g., Watermelon) | Angular Leaf Spot [2] | 40% SC [2] | 750 - 1000 times dilution [2] | Foliar spray [2] |
| Mango | Angular Leaf Spot [2] [4] | 40% SC [2] | 1000 - 1500 times dilution [2] | Foliar spray [2] |
| Cucumber | Target Spot, Bacterial Angular Leaf Spot [4] | 40% Fluopyram · this compound SC (8% + 32%) [4] | 750 - 1500 times dilution [4] | Foliar spray [4] |
General Application Guidelines:
This protocol is based on a study investigating this compound on cucumber and watermelon [1].
The following diagram illustrates the workflow for the QuEChERS sample preparation and UPLC-MS/MS analysis.
A standard dietary risk assessment can be performed using residue trial data and toxicological reference values.
The logical flow of the dietary risk assessment is summarized below.
1. Introduction and Key Characteristics Oxine copper (Cu-8), or bis-(8-hydroxyquinolinato) copper, is an organometallic complex valued as a wood preservative for its effectiveness against decay fungi and insects, coupled with a favorable environmental and toxicological profile [1]. It is classified as an oilborne preservative and is noted for its low toxicity, making it suitable for above-ground applications, food-adjacent settings like transport crates, and field treatments [1] [2]. Its key advantages include low metal content, which simplifies future wood disposal, and minimal corrosion to metal fasteners compared to uncomplexed copper systems [1] [3].
2. Mechanism of Action and Synergistic Effects The primary mode of action involves the copper ion (Cu²⁺) disrupting microbial enzymatic functions. A significant body of research demonstrates that oxine copper exhibits synergistic efficacy when used in combination with other copper compounds like ammoniacal copper carbonate (ACC) [3].
The proposed mechanism for this synergism is that the introduction of free Cu²⁺ ions causes the standard bis-ligand form of oxine copper to equilibrate toward a mono-ligand form. This mono form offers several benefits: it is easier to formulate in water- or solvent-based systems, and the two uncomplexed coordination sites on the copper ion can bind strongly to carboxylic or phenolic groups in the wood, making the preservative more leach-resistant [3]. The diagram below illustrates this mechanism and a proposed treatment workflow based on research findings.
3. Field Treatment Protocol for Construction A primary application of oxine copper is the field treatment of wood after it has been cut, drilled, or damaged during construction. This process is critical for maintaining the preservative's protective envelope [2].
4. Efficacy Data from Long-Term Field Studies Ground-contact stake tests conducted over 69 months demonstrate the performance of oxine copper alone and in combination. The table below summarizes key findings from this study, where a rating of 10 signifies no attack, and 7 or below indicates failure [3].
| Treatment Type | Retention (kg/m³) | Test Site | Decay Rating | Termite Rating | Performance Outcome |
|---|---|---|---|---|---|
| Cu-8 (Oxine Copper) Alone | 1.92 | Dorman Lake | 7.0 | < 7.0 | Poor (Failed) |
| Cu-8 (Oxine Copper) Alone | 1.92 | Saucier | 7.6 | < 7.0 | Poor (Failed) |
| ACC (Copper II) Alone | 5.1 | Dorman Lake | < 7.0 | < 7.0 | Unsatisfactory |
| ACC (Copper II) Alone | 5.1 | Saucier | 8.0 | 8.0 | Moderate |
| ACC/Cu-8 Combination | 2.4 / 0.2 | Dorman Lake | > 8.0 | > 8.0 | Satisfactory |
| ACC/Cu-8 Combination | 2.4 / 0.2 | Saucier | > 8.0 | > 8.0 | Satisfactory |
Table 1: Efficacy data of wood preservatives after 69 months of ground-contact exposure. Data sourced from [3].
5. Environmental and Safety Considerations Oxine copper offers several environmental benefits. Wood treated with preservatives like oxine copper generally has a lower environmental impact than alternative materials like steel or concrete, requiring less energy to produce and storing carbon throughout its life [1]. The relatively low metal content of oxine copper systems also makes disposal of treated wood easier [3]. As with all chemical treatments, follow the manufacturer's safety instructions.
This protocol outlines the procedure for field-treating cuts and drill holes in preservative-treated Southern Yellow Pine, based on AWPA Standard M4 [2].
1. Materials
2. Procedure
The following workflow diagram summarizes this field-treatment process.
Oxine copper is a versatile and effective wood preservative, particularly valuable for its low toxicity and low corrosivity. For optimal performance in ground-contact, a dual treatment with other copper compounds is recommended. The provided data and protocols offer a foundation for its research and application use.
The combination of oxine-copper and validamycin represents an innovative approach in crop protection that integrates complementary mechanisms of action to enhance disease management efficacy while potentially reducing negative environmental impacts. This compound (C₁₈H₁₂CuN₂O₂), also known as copper 8-quinolinolate, is an organocopper fungicide with broad-spectrum activity against various bacterial and fungal pathogens. Validamycin (C₂₀H₃₅NO₁₃), an aminoglycoside antibiotic produced by Streptomyces hygroscopicus, provides targeted control against specific fungal diseases, particularly rice sheath blight caused by Rhizoctonia solani [1] [2]. This combination pesticide formulation leverages the multi-site contact activity of this compound with the systemic properties of validamycin, creating a potent defense mechanism that can be applied across various crops including rice, fruits, and vegetables [3] [4].
The strategic importance of this combination lies in its potential to address multiple disease challenges simultaneously while potentially delaying the development of pathogen resistance. As agricultural systems worldwide face increasing pressure from diseases that reduce both yield and quality, such integrated solutions offer sustainable protection with relatively low toxicity to non-target organisms [1] [5]. These application notes provide comprehensive technical information, experimental protocols, and safety considerations to guide researchers and agricultural professionals in the effective utilization and further development of this compound and validamycin composite pesticides.
Table 1: Chemical and Physical Properties of this compound and Validamycin
| Property | This compound | Validamycin |
|---|---|---|
| CAS RN | 10380-28-6 [6] | 37248-47-8 [1] [2] |
| IUPAC Name | bis(quinolin-8-olato-O,N)copper(II) [6] | (1R,2R,3S,4R,5S,6S)-2,3-dihydroxy-5-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]oxy-6-(hydroxymethyl)cyclohexyl 2-amino-2-deoxy-β-D-glucopyranoside [2] |
| Molecular Formula | C₁₈H₁₂CuN₂O₂ [6] | C₂₀H₃₅NO₁₃ [2] |
| Molecular Mass | 351.89 g/mol [6] | Information missing |
| Appearance | Greenish-yellow colored powder [6] | Neat solid (analytical standard) [2] |
| Water Solubility | 0.07 mg/L at 20°C, pH 7 [6] | Information missing |
| Octanol-Water Partition Coefficient (Log P) | 2.46 [6] | Information missing |
| Mode of Action | Multi-site contact activity; disrupts enzyme systems [6] | Inhibits chitin synthesis; causes abnormal hyphal branching [4] [7] |
| FRAC Code | M01 [6] | Information missing |
Table 2: Biological Properties and Efficacy Profiles
| Property | This compound | Validamycin |
|---|---|---|
| Primary Target Pathogens | Molds, mildews, sapstain fungi [6]; Bacterial angular leaf spot in cucurbits [5] | Rhizoctonia solani (rice sheath blight) [1] [4] |
| Spectrum of Activity | Broad-spectrum protective fungicide [5] | Narrow spectrum; specific against R. solani and related fungi [1] |
| Mammalian Toxicity (Acute Oral LD₅₀) | 300 mg/kg (moderate) [6] | Relatively low toxicity to humans and animals [1] |
| Bird Toxicity (Acute LD₅₀) | >2619 mg/kg (low) [6] | Information missing |
| Application Methods | Foliar spray, wood treatment [6] | Foliar spray, soil treatment [1] |
The This compound and validamycin composite pesticide can be formulated into various product types to accommodate different application requirements and environmental conditions. According to patent literature, the preferred formulation is a water-dispersible granule (WG) that offers advantages in packaging, transport, storage, and user safety [3]. The typical composition ranges for this formulation include:
Additional formulation types include suspension concentrates (SC), wettable powders (WP), and dusts (D) that can be adapted for specific application scenarios. The selection of appropriate adjuvants and stabilizers is critical for maintaining product stability and efficacy, with components such as xanthan gum as a thickening agent, propylene glycol as an antifreeze agent, and silicone-based antifoaming agents [3].
Table 3: Efficacy of this compound and Validamycin Combination Against Plant Pathogens
| Pathogen | Disease | Individual Compound EC₅₀ (μg/mL) | Combination EC₅₀ (μg/mL) | Synergistic Ratio |
|---|---|---|---|---|
| Rhizoctonia solani | Rice sheath blight | Validamycin: 1.25 [8] | Information missing | Information missing |
| Pseudomonas syringae | Angular leaf spot | This compound: Data missing | Information missing | Information missing |
| General fungal pathogens | Various | This compound: Broad-spectrum [5] | Information missing | Information missing |
The application of this compound and validamycin composite pesticide should be timed to coincide with early disease development or preventive treatment schedules. For rice sheath blight control, applications should begin when disease incidence reaches 5-10% and repeated at 10-14 day intervals if conditions remain favorable for disease development [4] [7]. For bacterial angular leaf spot in cucurbits, applications should start at the first sign of disease symptoms and continue every 7-10 days [5].
Recommended application equipment includes standard hydraulic sprayers with flat-fan nozzles that provide thorough coverage of plant surfaces. Spray volumes of 750-1000 L/ha are generally recommended for adequate coverage [7]. The application should be performed during cooler parts of the day (early morning or late afternoon) to minimize rapid evaporation and maximize pesticide contact time with plant surfaces. For optimal results, applications should avoid periods of rainfall within 4-6 hours after treatment.
To prevent or delay the development of resistance in target pathogens, the following resistance management practices are recommended:
Table 4: Environmental Fate and Ecotoxicological Profiles
| Parameter | This compound | Validamycin |
|---|---|---|
| Soil DT₅₀ (Aerobic) | Information missing | Information missing |
| Aqueous Photolysis DT₅₀ | Information missing | Information missing |
| Hydrolysis DT₅₀ | Information missing | Information missing |
| Earthworm Acute LC₅₀ | Information missing | Information missing |
| Honeybee Contact LD₅₀ | Information missing | Information missing |
| BCF (Bioaccumulation Factor) | Information missing | Information missing |
Recent studies on the dissipation behavior and terminal residues of this compound in cucumber and watermelon provide valuable data for dietary risk assessment. Research demonstrates that this compound follows first-order dissipation kinetics with half-lives of 1.77-2.11 days in cucumber and 3.57-4.68 days in watermelon [5]. The terminal residues in cucumber and watermelon samples were found to be below 0.264 mg/kg and 0.0641 mg/kg, respectively, when applied according to good agricultural practices [5].
The estimated long-term dietary risk probability for this compound in cucumber and watermelon consumption is 64.11%, indicating that long-term consumption of these commodities contaminated with this compound would not pose significant dietary risks to the general population [5]. This comprehensive risk assessment provides scientific guidance for the rational utilization of this compound in field ecosystems and supports the establishment of maximum residue limits (MRLs) for regulatory purposes.
The analysis of this compound residues in crop matrices can be performed using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation followed by UPLC-MS/MS (Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry) determination [5]. The detailed protocol is as follows:
The antifungal activity of the combination can be evaluated against target pathogens such as Rhizoctonia solani using the mycelial growth rate method [8]:
The This compound and validamycin composite pesticide represents a scientifically advanced approach to crop protection that leverages the complementary properties of both active ingredients. The multi-site contact activity of this compound provides broad-spectrum protection against various bacterial and fungal pathogens, while the systemic action of validamycin offers targeted control against specific diseases like rice sheath blight caused by Rhizoctonia solani [3] [4]. This combination demonstrates potential for enhanced efficacy, potentially reduced application rates, and delayed resistance development compared to individual components.
Future research directions should focus on optimizing formulation ratios for specific crop-pathogen systems, investigating synergistic mechanisms at the molecular level, and developing advanced delivery systems such as nanoformulations to enhance bioavailability and reduce environmental impact. Additional studies on the environmental fate of the combination, particularly in soil and water systems, will provide crucial data for comprehensive environmental risk assessment. As regulatory frameworks evolve globally, generating robust scientific data on residue profiles and ecotoxicological impacts will be essential for the widespread adoption and sustainable use of this promising pesticide combination in modern agricultural systems.
Oxine-copper (chemical name: bis(quinolin-8-olato-O,N)copper(II)) is a broad-spectrum protective fungicide belonging to the organocopper fungicide class with the FRAC code M01. It demonstrates efficacy against various bacterial, fungal, and algal pathogens through a multi-site inhibition activity that disrupts critical enzyme systems in target organisms [1]. This compound has found significant utility in agricultural production systems, particularly for managing bacterial angular leaf spot in cucurbit crops—a disease that can cause devastating yield losses of 80-100% in severe infection scenarios [2]. The physical properties of this compound include a greenish-yellow appearance in pure form, low water solubility (0.07 mg/L at 20°C and pH 7), and a relatively high octanol-water partition coefficient (log P of 2.46), suggesting potential for bioaccumulation [1].
Despite its agricultural benefits, this compound presents potential toxicological concerns that necessitate careful residue monitoring. Acute toxicity studies in mice have demonstrated hepatotoxicity and nephrotoxicity at elevated exposure levels, while chronic toxicity tests in zebrafish have revealed developmental abnormalities and behavioral alterations through mechanisms involving inhibition of acetylcholinesterase (AChE) enzyme activity and induction of oxidative stress [2]. These findings underscore the importance of establishing comprehensive dissipation profiles and conducting rigorous dietary risk assessments to ensure human and environmental safety.
The regulatory status of this compound varies across jurisdictions. It is important to note that the substance is not approved under EC Regulation 1107/2009 in the European Union, though it is listed in the EU pesticide database and finds use in other markets including Australia and China [1]. This application note provides detailed protocols for conducting field dissipation studies that generate the robust scientific data required for regulatory decision-making and residue definition in cucumber and watermelon crops.
Field trials for studying this compound dissipation must be designed and implemented following internationally recognized guidelines to ensure scientific validity and regulatory acceptance. This protocol adopts the "Guidelines for testing pesticide residues in crops" (NY/T 788-2018) issued by the Ministry of Agriculture and Rural Affairs of China, which provides comprehensive specifications for residue field trial design [2]. The fundamental principle is to establish controlled field conditions that simulate actual agricultural practices while maintaining sufficient replication and randomization to account for environmental variability. When designing the spatial arrangement of trials, researchers should select representative regions across different geographical and climatic zones to capture potential environmental influences on dissipation patterns [2].
For cucumber and watermelon crops, which have distinct growth habits and harvest timelines, the trial design must accommodate their specific physiological characteristics. Cucumber trials typically require more frequent sampling due to rapid fruit development and shorter intervals between harvests, while watermelon trials can employ extended sampling schedules aligned with their longer maturation period. All field trials should include untreated control plots to account for background interference and potential matrix effects during analytical quantification. The experimental design must document key parameters including soil characteristics (texture, pH, organic matter content), meteorological conditions (temperature, precipitation, humidity), and crop growth stages at application to facilitate proper interpretation of dissipation kinetics.
Table 1: Field Trial Treatment Groups and Application Parameters for this compound Dissipation Studies
| Treatment Group | Application Rate | Number of Applications | Pre-Harvest Intervals (PHI) | Plot Replication |
|---|---|---|---|---|
| Cucumber (Dissipation) | Recommended field rate (e.g., 100-200 g/ha) | 1-2 applications | 5, 7 days | Minimum 4 replicates |
| Cucumber (Terminal Residues) | 1.5× recommended rate | 2-3 applications | 5, 7 days | Minimum 4 replicates |
| Watermelon (Dissipation) | Recommended field rate (e.g., 100-200 g/ha) | 1-2 applications | 14, 21 days | Minimum 4 replicates |
| Watermelon (Terminal Residues) | 1.5× recommended rate | 2-3 applications | 14, 21 days | Minimum 4 replicates |
| Control | No application | - | - | 2 replicates |
Application of this compound should simulate commercial agricultural practices, using equipment that ensures uniform coverage such as knapsack sprayers or boom sprayers calibrated to deliver the precise application rate. Applications should be timed according to disease pressure development, with initial applications typically occurring at flowering or fruit set stages and subsequent applications following label recommendations for the specific crop-pathogen system. For terminal residue studies, applications at the maximum recommended rate and frequency provide the worst-case scenario residues that inform maximum residue limit (MRL) establishment [2].
The selection of application rates should reflect both the manufacturer's recommended dosage (representing typical use) and elevated rates (1.5× recommended) to account for potential misuse and establish safety margins. The number of applications should encompass both the minimum and maximum frequencies indicated on product labels to generate residue data across the spectrum of commercial use patterns.
Table 2: Sampling Timepoints and Sample Processing Protocols for this compound Dissipation Studies
| Crop Type | Sampling Timepoints | Minimum Sample Size | Sample Processing | Storage Conditions |
|---|---|---|---|---|
| Cucumber | 0 (2h), 1, 3, 5, 7 days post-application | 12 fruits (≥2 kg) | Chopping and homogenization | -20°C immediately |
| Watermelon | 0 (2h), 3, 7, 14, 21 days post-application | 12 fruits (≥2 kg) | Chopping and homogenization | -20°C immediately |
| Terminal Residues (Both crops) | At recommended PHIs | 12 fruits (≥2 kg) | Chopping and homogenization | -20°C immediately |
Sampling must follow the checkerboard sampling method to ensure representative collection, avoiding edge rows and the first 0.5 meters on both sides of each row to minimize border effects [2]. The initial (0-day) samples should be collected approximately 2 hours after application to establish initial deposit levels after the drying period. Subsequent sampling timepoints are strategically spaced to capture the dissipation kinetics adequately, with more frequent sampling early in the process when degradation is typically most rapid.
Sample processing must prevent degradation or contamination, with immediate transportation from field to laboratory in cooled containers. In the laboratory, entire fruit samples should be chopped and thoroughly homogenized using food processors to create composite samples representative of the entire unit. Processed samples must be stored at -20°C in airtight containers to preserve residue integrity until analysis. The storage stability of this compound under these conditions should be verified through parallel stability studies to ensure analytical integrity [2].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides an efficient methodology for this compound extraction from cucumber and watermelon matrices. The specific protocol, validated with excellent recovery and precision parameters, involves the following steps [2]:
Weighing: Accurately weigh 10 ± 0.005 g of homogenized sample into a 50 mL centrifuge tube.
Extraction: Add 20 mL of HPLC-grade acetonitrile to the sample, then centrifuge at 2500 rpm for 3 minutes.
Partitioning: Add 3 g of NaCl and 2 g of MgSO₄ to the extract, shake vigorously (2500 rpm, 3 minutes), and centrifuge (4000 rpm, 3 minutes) to separate organic and aqueous phases.
Purification: Transfer 1.5 mL of the upper acetonitrile layer to a 2 mL centrifuge tube containing a purification sorbent mixture. Three sorbent combinations have demonstrated efficacy:
Shaking and Centrifugation: Shake the mixture (2500 rpm, 5 minutes) and centrifuge (10,000 rpm, 2 minutes) to pellet impurities.
Filtration: Dilute the purified supernatant 5-fold with acetonitrile and filter through a 0.22 μm organic filter prior to UPLC-MS/MS analysis.
This optimized protocol has demonstrated recovery rates of 75.5-95.8% with relative standard deviations of 2.27-8.26%, meeting acceptability criteria for pesticide residue analysis [2].
The analytical determination of this compound employs ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), which provides superior sensitivity and selectivity compared to traditional HPLC-UV methods previously used for this compound determination in other matrices [2]. The specific instrumental parameters are as follows:
For detection, tandem mass spectrometry with multiple reaction monitoring (MRM) in negative electrospray ionization (ESI) mode provides optimal sensitivity. The mass spectrometer parameters should be optimized using standard solutions, with particular attention to precursor and product ion selection, collision energies, and interface settings to maximize signal-to-noise ratios for quantification.
Figure 1: Analytical Workflow for this compound Residue Analysis in Cucumber and Watermelon Samples
Before applying the analytical method to field samples, comprehensive validation is essential to demonstrate reliability, accuracy, and precision. The validation protocol should establish the following parameters [2]:
Linearity: Evaluate using matrix-matched standard solutions at minimum five concentration levels (e.g., 2, 10, 50, 100, and 400 μg/L). The correlation coefficient (R²) should be ≥0.9980 for acceptable linearity.
Accuracy and Precision: Determine through recovery studies at three fortification levels (0.01, 0.2, and 2 mg/kg) with five replicates each. Acceptable recovery ranges are 70-120% with relative standard deviations (RSD) <20%.
Sensitivity: Define the limit of quantification (LOQ) as the lowest validated spike level meeting accuracy and precision criteria (typically 0.01 mg/kg for this compound). The limit of detection (LOD) is generally established at signal-to-noise ratios of 3:1.
Matrix Effects: Calculate by comparing the slopes of matrix-matched and solvent-based calibration curves. Matrix effects are considered negligible if |ME| <10%, moderate if 10-20%, and strong if >20%, requiring matrix-matched calibration for accurate quantification.
Specificity: Verify by analyzing blank matrix samples to confirm no interfering peaks at the retention time of this compound.
Table 3: Method Validation Parameters for this compound Analysis in Cucumber and Watermelon
| Validation Parameter | Acceptance Criterion | This compound Performance | Reference Method | |--------------------------|--------------------------|------------------------------|----------------------| | Linearity (R²) | ≥0.990 | ≥0.9980 | Matrix-matched calibration | | Accuracy (% Recovery) | 70-120% | 75.5-95.8% | Fortified blanks | | Precision (RSD%) | ≤20% | 2.27-8.26% | Five replicates at three levels | | LOQ (mg/kg) | ≤0.01 mg/kg | 0.01 mg/kg | Lowest validated level | | Matrix Effect | |ME| <10% | Variable by matrix | Slope comparison |
The dissipation behavior of this compound in cucumber and watermelon follows first-order kinetics, which can be mathematically described using the equation:
[ C_t = C_0 \cdot e^{-kt} ]
Where:
The half-life (DT₅₀) representing the time required for the initial residue concentration to decrease by 50% can be calculated from the dissipation rate constant:
[ DT₅₀ = \frac{\ln(2)}{k} ]
Experimental data from field studies indicate that this compound exhibits significantly different dissipation patterns in cucumber versus watermelon. In cucumber, the half-life ranges from 1.77-2.11 days, reflecting rapid dissipation, while watermelon demonstrates a longer half-life of 3.57-4.68 days [2]. This discrepancy highlights the importance of crop-specific dissipation studies and may be attributed to differences in fruit surface characteristics, metabolic activity, or environmental exposure conditions.
The dietary risk assessment for this compound residues in cucumber and watermelon employs the risk quotient (RQ) approach, which compares actual exposure with toxicological reference values. The long-term dietary risk is calculated using the following equation [2]:
[ \text{Risk Probability (%)} = \frac{\text{ESTI}}{\text{ADI}} \times 100% ]
Where:
The ESTI is derived using the following formula:
[ \text{ESTI} = \frac{\sum (\text{STMR} \times \text{Food Consumption})}{\text{Body Weight}} ]
Where STMR represents the supervised trials median residue for each commodity. Based on terminal residue data, the estimated long-term dietary risk probability of this compound in cucumber and watermelon is approximately 64.11% [2]. This value below 100% indicates that long-term consumption of these commodities containing this compound residues at the observed levels would not pose unacceptable dietary risks to the general population, provided that applications follow recommended rates and pre-harvest intervals.
Figure 2: Data Analysis and Risk Assessment Workflow for this compound Residues
The dissipation kinetics of this compound demonstrate distinct patterns between cucumber and watermelon, reflecting differences in fruit physiology and environmental interactions. In cucumber, the rapid dissipation (half-life: 1.77-2.11 days) suggests possible factors such as higher metabolic activity, greater photodegradation due to less dense canopy coverage, or more pronounced surface wash-off from irregular fruit surfaces [2]. The longer persistence in watermelon (half-life: 3.57-4.68 days) may be attributed to the thicker cuticle, smoother fruit surface, and potentially different microclimate conditions within the sprawling growth habit of watermelon plants [2].
These findings have important implications for pre-harvest interval (PHI) establishment. The shorter half-life in cucumber supports the use of relatively shorter PHIs (5-7 days), while the extended persistence in watermelon justifies longer PHIs (14-21 days) to ensure residue levels decline below established maximum residue limits before harvest. Understanding these crop-specific dissipation patterns enables regulators to establish science-based PHIs that balance efficacy against target diseases with residue compliance and consumer safety.
Terminal residue data collected at recommended pre-harvest intervals provide critical information for establishing maximum residue limits (MRLs) and assessing compliance with food safety standards. Research indicates that this compound terminal residues in cucumber samples range from <0.01 to 0.264 mg/kg, while watermelon samples show lower terminal residues of <0.01 to 0.0641 mg/kg [2]. These values represent the residue levels expected at harvest when applications follow manufacturer recommendations regarding rate, frequency, and PHI.
The dietary risk assessment resulting in a risk probability of 64.11% provides scientific evidence that this compound, when used according to label directions in cucumber and watermelon production, does not pose unacceptable health risks to consumers [2]. This risk assessment considers the theoretical maximum daily intake based on terminal residue levels and compares it with the acceptable daily intake derived from toxicological studies. The findings support the continued registration of this compound for use in these crops, while emphasizing the importance of adherence to recommended application rates and pre-harvest intervals to maintain residue levels within safe thresholds.
Based on the comprehensive dissipation and residue data, several regulatory recommendations and practical use guidelines can be established:
Pre-harvest Intervals: Establish PHIs of 5-7 days for cucumber and 14-21 days for watermelon to ensure residue declination to safe levels at harvest.
Application Limitations: Limit applications to 2-3 times per season at the recommended field rate (typically 100-200 g/ha) to prevent excessive residue accumulation.
Monitoring Requirements: Implement routine monitoring for this compound residues in commercial production, particularly focusing on early harvest samples to detect potential PHI violations.
Extension to Other Crops: The established analytical methodology can be adapted for residue monitoring in other crops where this compound is registered, though crop-specific validation is recommended.
These science-based recommendations ensure that this compound remains a valuable tool for managing bacterial and fungal diseases in cucurbit production systems while safeguarding consumer health and environmental quality.
This application note provides comprehensive protocols for designing and conducting field dissipation studies for this compound in cucumber and watermelon crops. The established QuEChERS-based extraction method coupled with UPLC-MS/MS analysis offers a robust, sensitive, and specific approach for quantifying this compound residues at levels as low as 0.01 mg/kg, with demonstrated accuracy (75.5-95.8% recovery) and precision (RSD 2.27-8.26%) [2].
The generated residue data reveal that this compound dissipates more rapidly in cucumber (half-life: 1.77-2.11 days) than in watermelon (half-life: 3.57-4.68 days), supporting the establishment of crop-specific pre-harvest intervals [2]. The dietary risk assessment, demonstrating a risk probability of 64.11%, indicates that consumption of cucumber and watermelon containing this compound residues at the observed levels poses acceptable risk to consumers when applications follow recommended guidelines [2].
These research findings provide regulatory agencies with scientific evidence for establishing maximum residue limits and use recommendations, while offering agricultural producers clear guidelines for the safe and effective use of this compound in integrated disease management programs for cucurbit crops.
Oxine-copper (copper-8-hydroxyquinoline) is a broad-spectrum protective fungicide widely employed in agricultural production for controlling bacterial and fungal diseases in various crops including cucumbers, watermelons, apples, and pears. Its effectiveness against conditions like bacterial angular leaf spot, which can cause disease incidence reaching 80-100% in severe cases, has led to its extensive use globally, particularly in China which accounts for 79.75% of global cucumber production. [1] While this compound demonstrates good protective and curative effects, concerns regarding its potential environmental persistence and health impacts have emerged. Chronic toxicity tests on zebrafish have revealed that this compound induces developmental toxicity and behavioral alterations by affecting AChE enzyme activity and oxidative stress, highlighting the necessity for sensitive detection methods. [1]
Traditional analytical techniques for this compound detection, primarily high-performance liquid chromatography with ultraviolet detection (HPLC-UV), have limitations including relatively high quantification limits (0.05-0.34 mg/L) and insufficient sensitivity for trace-level monitoring. [1] Electrochemical detection methods offer a promising alternative with advantages of high sensitivity, rapid analysis, portability, and cost-effectiveness, making them suitable for both laboratory and field applications. These methods leverage the electrochemical activity of copper ions released from this compound, enabling direct detection at environmentally relevant concentrations. This document provides comprehensive application notes and detailed protocols for the electrochemical detection of this compound, targeting researchers, scientists, and professionals engaged in environmental monitoring, agricultural chemistry, and drug development.
Electrochemical detection of this compound primarily exploits the redox behavior of copper ions (Cu²⁺/Cu⁺) at modified electrode surfaces. The detection mechanisms can be categorized into several approaches:
Direct Copper Ion Detection: This method relies on the electrochemical reduction or oxidation of copper ions released from this compound molecules. The process typically involves preconcentration of copper ions onto the electrode surface followed by electrochemical stripping, which provides high sensitivity through accumulation of the target analyte. The specific redox potentials vary with electrode materials and electrolyte composition, but generally occur in the range of -0.1V to +0.4V versus Ag/AgCl reference electrodes. [2] [3]
Complexation-Based Detection: Certain modified electrodes utilize specific ligands or materials that form complexes with copper ions, resulting in measurable changes in electrochemical signals. For instance, copper-polyaniline composites demonstrate increased cathodic currents for oxygen reduction in the presence of ammonium ions due to complex formation with Cu(I). This indirect detection method offers enhanced selectivity for copper species in complex matrices. [4]
Catalytic Amplification: Nanostructured metal oxides, particularly copper oxides and iron oxides, can catalyze electrochemical reactions involving copper ions, leading to signal amplification. The facet-dependent electrocatalytic activity of Cu₂O nanomaterials significantly influences detection sensitivity, with {100} and {111} crystal planes exhibiting distinct electrochemical behaviors due to their different surface energies and electronic structures. [5]
Recent developments in electrochemical sensing platforms have significantly improved the detection capabilities for copper-containing compounds:
Nanopipette Sensors: Advanced nanopipette sensors functionalized with gold modifications and copper-chelating ligands enable in vitro and in vivo copper ion detection with a linear range of 0.1 to 10 μM. These sensors permit minimally invasive measurements in biological systems including single cells, tumor spheroids, and animal models without inducing membrane leakage, providing high temporal resolution for studying copper metabolism. [2]
Iron Oxide-Expanded Graphite Composites: Microwave-synthesized FeO-EG composites combine the high conductivity of expanded graphite with the redox-active properties of iron oxide, achieving ultrasensitive detection limits of 0.14 ppb for copper ions. This composite material exhibits excellent stability and selectivity, enabling copper detection in complex matrices like seawater and artificial urine without sample pretreatment. [6]
Green-Synthesized ZnO Nanoparticles: Environmentally friendly synthesis of ZnO nanoparticles using plant extracts (e.g., Calamintha nepeta, Halim seeds) produces sensors with enhanced sensitivity for copper ions. These biosynthesized nanomaterials demonstrate improved electrochemical performance compared to conventionally synthesized counterparts, with linear detection ranges of 3-9 μM and detection limits of 0.41 μM. [7] [8]
Table 1: Performance comparison of different electrochemical sensing platforms for copper detection
| Sensor Platform | Detection Principle | Linear Range | Detection Limit | Applications Demonstrated | Key Advantages |
|---|---|---|---|---|---|
| Nanopipette Sensor | Anodic Stripping Voltammetry | 0.1-10 μM | Not specified | Single cells, tumor spheroids, mouse brain | Minimally invasive, in vivo capability, high temporal resolution |
| FeO-EG Composite | Cyclic Voltammetry/Chronoamperometry | Not specified | 0.14 ppb | Seawater, artificial urine | Exceptional sensitivity, no sample pretreatment required |
| Biosynthesized ZnO | Cyclic Voltammetry, Square Wave Voltammetry | 3-9 μM | 0.41 μM | Drinking water | Green synthesis, good reproducibility (96-111% recovery) |
| Cu₂O Nanomaterials | Cyclic Voltammetry | Not specified | Not specified | Fundamental studies | Facet-dependent activity, structure-property relationships |
| Copper-Polyaniline Composite | Amperometry | 1-1000 μM | 0.5 μM | Human serum | Specific ammonium complexation, good stability |
Table 2: Electrode modification strategies for enhanced this compound detection
| Modification Material | Electrode Substrate | Modification Method | Target Analyte | Optimal Conditions |
|---|---|---|---|---|
| Iron Oxide-Expanded Graphite (FeO-EG) | Glassy Carbon | Drop-casting of composite ink | Cu²⁺ ions | 0.1 M NaOH, pH 7-8 |
| Biosynthesized ZnO Nanoparticles | Carbon Paste | Mixing in composite electrode | Cu²⁺ ions | Neutral pH, room temperature |
| Electrodeposited Copper Nanoparticles | Copper Wire | Fast-Scan Cyclic Voltammetry | Chemical Oxygen Demand | 0.075 M NaOH |
| Polyaniline/Nafion/Cu₂O | Screen-Printed | Sequential electrodeposition | NH₄⁺ (indirect Cu detection) | -0.45 V vs. Ag/AgCl |
Materials Required:
Step-by-Step Procedure:
Quality Control Checkpoints:
Materials Required:
Step-by-Step Procedure:
For the detection of this compound residues in agricultural and environmental samples:
Sample Collection and Storage:
This compound Extraction Procedure:
Optimal Parameters:
Procedure:
Optimal Parameters:
Procedure:
Establish the following validation parameters for this compound electrochemical detection:
Implement the following quality control measures:
Table 3: Common issues and troubleshooting recommendations
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low sensitivity | Electrode fouling, improper modification | Repolish electrode surface, optimize modification procedure |
| Poor reproducibility | Inconsistent electrode modification, evaporation | Standardize modification protocol, use sealed cells |
| High background current | Contaminated electrolytes, memory effects | Use high-purity reagents, implement rigorous cleaning |
| Signal drift | Unstable modified layer, temperature fluctuations | Ensure complete drying of modified layer, use temperature control |
| Interference effects | Non-specific binding, similar redox potentials | Incorporate additional cleaning steps, use standard addition method |
The developed electrochemical methods enable sensitive detection of this compound in diverse sample matrices:
Agricultural Monitoring: Terminal residues of this compound in cucumber and watermelon samples were determined to be within <0.01–0.264 mg/kg and <0.01–0.0641 mg/kg respectively, with dissipation half-lives of 1.77–2.11 days in cucumber and 3.57–4.68 days in watermelon, following first-order kinetics. [1]
Environmental Water Analysis: The FeO-EG composite sensor successfully detected copper in untreated seawater samples without pretreatment, demonstrating applicability for real-time water quality assessment in environmental monitoring programs. [6]
Biological Systems: The nanopipette sensor enabled copper detection in biological systems including single human breast adenocarcinoma MCF-7 cells, murine melanoma B16 cells, MCF-7 tumor spheroids, and brains of APP/PS1 transgenic mouse models of Alzheimer's disease. [2]
Clinical Monitoring: The FeO-EG composite sensor detected copper in artificial urine with high sensitivity, suggesting potential for non-invasive clinical monitoring of copper levels in biological fluids. [6]
Diagram Title: Electrochemical Sensor Preparation and Measurement Workflow
Diagram Title: Copper Detection Signaling Pathways in Electrochemical Sensors
Electrochemical detection methods offer sensitive, rapid, and cost-effective alternatives to traditional chromatographic techniques for monitoring this compound residues in agricultural and environmental samples. The development of nanomaterial-modified electrodes, particularly those utilizing iron oxide-expanded graphite composites, biosynthesized zinc oxide nanoparticles, and specialized nanopipette sensors, has significantly advanced the field by enabling detection at environmentally relevant concentrations with minimal sample pretreatment.
These methods leverage the unique electrochemical properties of copper ions released from this compound, with detection mechanisms based on direct redox reactions, complexation approaches, and catalytic amplification. The provided protocols for sensor preparation, sample extraction, and electrochemical measurement provide researchers with comprehensive guidelines for implementing these techniques in laboratory settings.
Future development directions include the creation of multiplexed sensor arrays for simultaneous detection of multiple pesticides, integration with portable field-deployable systems for on-site monitoring, and implementation of machine learning algorithms for enhanced data analysis and interpretation. Additionally, further exploration of green synthesis approaches for nanomaterials will align with principles of sustainable chemistry while maintaining analytical performance.
The table below summarizes the dissipation behavior and terminal residues of oxine-copper in cucumber, based on a field study following Chinese guidelines (NY/T 788-2018) [1].
| Parameter | Details / Value |
|---|---|
| Reported Half-life (Cucumber) | 1.77 - 2.11 days [1] |
| Degradation Kinetics | Follows first-order kinetics [1] |
| Terminal Residues (5-7 days after last application) | <0.01 - 0.264 mg/kg [1] |
| Dietary Risk Assessment (Long-term) | Risk probability value of 64.11%; study concludes no significant dietary risk to the general population from long-term consumption [1] |
The following table outlines the core methodology used for the detection and quantification of this compound residues [1].
| Method Step | Description |
|---|---|
| Extraction | Acetonitrile (20 mL) with centrifugation. Salting out with NaCl (3 g) and MgSO₄ (2 g) [1]. |
| Purification | QuEChERS method using dispersive solid-phase extraction (d-SPE) with Primary Secondary Amine (PSA) and MgSO₄ [1]. |
| Analysis | UPLC-MS/MS with a Waters ACQUITY UPLC BEH HILIC column. Mobile phase: 0.1% formic acid in water and acetonitrile (gradient elution). Detection: Multiple Reaction Monitoring (MRM) in negative ion mode [1]. |
| Key Validation Parameters | Linearity (R²): ≥ 0.9980 LOQ: 0.01 mg/kg Average Recoveries: 75.5% - 95.8% Precision (RSD): 2.27% - 8.26% [1] |
The workflow for this analytical method can be visualized as follows:
Q1: What is the typical half-life of this compound in cucumber, and what does this mean for its persistence? The reported half-life of 1.77 to 2.11 days indicates that this compound is a non-persistent pesticide in cucumber under the studied field conditions [1]. This means its concentration in or on cucumber halves within approximately two days after application.
Q2: How should I handle and store cucumber samples for this compound residue analysis? According to the study, homogenized cucumber samples should be stored at -20°C prior to analysis to maintain stability and ensure the accuracy of residue measurements [1].
Q3: Is the dietary risk from this compound residues in cucumber considered high? Based on the 2024 study, the long-term dietary risk from this compound in cucumber and watermelon is considered low. The risk probability value was calculated to be 64.11%, and the study concluded that long-term consumption would not pose a significant dietary risk to the general population [1].
When planning your own experiments, consider these factors that can influence degradation rates:
The table below summarizes the key features of modern analytical techniques applicable to oxine-copper detection, based on recent research.
| Technique | Key Principle | Reported Detection Limit for Copper/Oxine-Cu | Best for | Major Considerations |
|---|---|---|---|---|
| UPLC-MS/MS [1] | Chromatographic separation with tandem mass spectrometry | LOQ: 0.01 mg/kg (in cucumber/watermelon) [1] | High-sensitivity residue analysis in complex matrices (e.g., food, plants) | High selectivity and sensitivity; requires sophisticated equipment and expertise. |
| Electrochemical Sensor (Fe₂O₃-Expanded Graphite) [2] | Electrochemical signal from trace copper ions on a specialized sensor | Astoundingly low (trace copper detection); specific value not listed [2] | Ultrasensitive, on-site environmental monitoring | Promising for portability and low-cost; stability and matrix effects need evaluation. |
| Graphite Furnace AAS (GFAAS) [3] | Atomization in a graphite tube for light absorption measurement | 0.01 ng/mL (for copper in water with extraction) [3] | Ultra-trace metal analysis in aqueous samples | Excellent sensitivity for copper; measures total copper, not specific to this compound. |
| ICP-MS [3] | Ionization in plasma and detection by mass-to-charge ratio | Parts per trillion (ppt) levels (for copper) [3] | Ultra-trace multi-element analysis; high-throughput | "Gold standard" for sensitivity; high equipment cost; requires sample digestion. |
Here are detailed methodologies for two of the most sensitive and relevant techniques from recent studies.
This protocol is validated for cucumber and watermelon and can be adapted for similar matrices.
Sample Preparation (QuEChERS method):
UPLC-MS/MS Conditions:
Method Validation Data from Study [1]:
The following workflow diagram illustrates the key steps of this protocol:
This method detects trace copper, which is relevant for understanding this compound dissipation.
Sensor Construction:
Analysis Parameters:
Q1: My recovery rates for this compound in plant samples are low and inconsistent. What could be the issue?
Q2: I need to detect very low residues of this compound in environmental water. What is the most sensitive technique?
Q3: How can I improve the separation and peak shape of this compound in HPLC?
Q4: Is there evidence that this compound poses a significant dietary risk?
The flowchart below outlines a systematic approach to diagnosing and resolving common sensitivity problems in your analysis:
Q1: What are matrix effects and why are they a problem in oxine-copper analysis?
Matrix effects are the alteration or interference in analytical response caused by unintended substances in a sample [1]. In mass spectrometry, co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target analyte, leading to inaccurate quantitation [2].
For this compound analysis in complex matrices like cucumber and watermelon, these effects can skew results, making it crucial to identify and correct for them to ensure data reliability [3].
Q2: How can I detect the presence of matrix effects in my LC-MS/MS method?
A standard method is the post-extraction addition experiment [1]. You compare the analytical response of your analyte in a pure solution to its response when added to a pre-processed sample matrix.
You will need three sets of samples:
The Matrix Effect (ME), Extraction Recovery (RE), and Process Efficiency (PE) can be calculated as follows [1]:
An ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
The following table summarizes the performance of a method for analyzing this compound in cucumbers and watermelons, which successfully managed matrix effects [3].
| Parameter | Value / Outcome | Implication for Matrix Effects |
|---|---|---|
| Analytical Method | QuEChERS + UPLC-MS/MS | Common approach, but matrix effects still require assessment [3]. |
| Recoveries | 75.5% - 95.8% | Recoveries within this acceptable range suggest matrix effects were adequately controlled [3]. |
| Relative Standard Deviation (RSD) | 2.27% - 8.26% | Good precision indicates a robust method despite the complex matrix [3]. |
| Limit of Quantification (LOQ) | ≤ 0.01 mg/kg | The method is sufficiently sensitive for residue testing [3]. |
| Half-lives in Crops | 1.77-2.11 d (cucumber); 3.57-4.68 d (watermelon) | Demonstrates the method's applicability for dissipation studies in different matrices [3]. |
| Key Mitigation Strategy Used | Matrix-Matched Calibration | Uses standards prepared in a blank matrix to compensate for suppression/enhancement [3]. |
Here are detailed methodologies for two key techniques to control matrix effects.
This method corrects for matrix effects by preparing calibration standards in a solution of the blank matrix.
This method is ideal when a blank matrix is unavailable or the matrix is highly variable. It accounts for the specific matrix of each individual sample.
The workflow for this method and the corresponding data plot can be visualized as follows:
This general workflow, incorporating the methods above, provides a systematic approach to managing matrix effects.
Based on the search results, here are the most effective strategies to control matrix effects:
This compound is a broad-spectrum fungicide, but its copper (Cu²⁺) ions can cause phytotoxicity at high concentrations or under specific conditions [1] [2]. The primary mechanisms involve:
The diagram below summarizes how this compound induces phytotoxicity and the plant's defense mechanisms.
Figure 1: this compound phytotoxicity mechanisms and plant defense pathways.
Here are practical strategies to prevent and reduce this compound phytotoxicity in your experiments.
| Mitigation Strategy | Mechanism of Action | Application Notes | Key Evidence |
|---|---|---|---|
| Biosurfactants [4] | Forms complexes with copper ions, reducing bioavailability and uptake by seeds and plants. | Seed pretreatment or addition during germination in copper-contaminated conditions. | Up to 4.5-fold increase in germination rate and seedling viability in oats, mustard, and vetch. |
| Optimized Formulations [2] [5] | Uses slightly soluble copper compounds (e.g., Bordeaux mixture) or combinations to control Cu²⁺ release rate. | Creates a protective film on plant surfaces; allows slow, sustained release of biocidal Cu²⁺. | Modern formulations and combo products (e.g., with probenazole) aim for low phytotoxicity and high efficacy. |
| Nanoparticle Carriers [2] | Encapsulates copper for targeted delivery, reducing the amount needed and preventing rapid ion release. | Use of Cu-chitosan nanoparticles induces plant defenses and allows pH-responsive release. | Shows higher antifungal activity with reduced environmental impact compared to conventional forms. |
| Hormonal & Defense Priming [3] | Application triggers systemic acquired resistance (SAR) and induced systemic resistance (ISR) pathways. | Foliar application; phytotoxicity can be a side effect of activating these defense pathways. | Upregulation of PR-1, LOX-1, and PAL genes in barley; linked to ABA, ET, and JA phytohormones. |
This method uses seed germination bioassays to evaluate copper toxicity and the efficacy of mitigating agents like biosurfactants [4].
Figure 2: Seed germination bioassay experimental workflow.
This protocol details foliar application on plants to study oxidative stress and defense responses [3].
Q1: What are the critical storage conditions for oxine-copper?
Q2: What are the key safety precautions for handling this compound?
Q3: How stable is this compound, and what are its degradation products?
Q4: What is the environmental fate of this compound?
The table below consolidates key physicochemical and stability data from the search results for easy reference.
| Property | Value / Description | Source |
|---|---|---|
| Melting Point / Decomposition | 240 °C (dec.) / 270 °C | [3] [4], [2] |
| Storage Temperature (General) | Cool place; 0-6°C | [1], [3] [4] |
| Storage Temperature (Sample Preservation) | -20°C | [2] |
| Water Solubility (at pH 7) | 0.07 mg/L (Low) | [5] |
| Octanol-Water Partition Coefficient (log P) | 2.46 (Low) | [5] |
| Half-life in Cucumber | 1.77 - 2.11 days | [2] |
| Half-life in Watermelon | 3.57 - 4.68 days | [2] |
| GHS Hazard Statements | H315, H319, H335 | [1] |
The following workflow is adapted from a 2024 study that established a sensitive method for analyzing this compound residues in cucumber and watermelon using QuEChERS and UPLC-MS/MS [2].
Key Method Validation Parameters from the Study [2]:
The search results indicate that detailed, experimentally-observed instability events (e.g., specific degradation products in storage) are not extensively documented in the public domain.
The methodology below is adapted from a 2024 study that established and validated a method for analyzing Oxine-copper in cucumber and watermelon using QuEChERS and UPLC-MS/MS [1].
The sample preparation process can be visualized as a series of sequential steps, as shown in the workflow diagram below.
The established method was rigorously validated, showing excellent performance for residue analysis [1].
| Parameter | Performance Data |
|---|---|
| Linearity (R²) | ≥ 0.9980 |
| Limit of Quantification (LOQ) | ≤ 0.01 mg/kg |
| Average Recovery (%) | 75.5% - 95.8% |
| Precision (RSD) | 2.27% - 8.26% |
This section addresses potential challenges. The guidance is synthesized from a general sample preparation troubleshooting resource [2] and the specific this compound study [1].
Q1: How can I improve analyte recovery?
Q2: What should I do if I get low or inconsistent recovery?
Q3: How do I deal with a strong Matrix Effect (ME)?
When you encounter a problem, you can follow the logical flow in the diagram below to help identify the cause and solution.
The table below outlines common challenges in electrochemical copper detection, their potential causes, and solutions based on recent research.
| Challenge | Possible Cause | Solution / Recommended Approach |
|---|---|---|
| Interference from Chloride Ions | Formation of copper-chloride complexes (e.g., in saline or biological media) that alter electrochemical signals [1]. | Use a gold working electrode, which provides a distinct and measurable anodic peak for copper in chloride-rich environments like phosphate-buffered saline (PBS) [1]. |
| Low Sensitivity | Inefficient electron transfer or insufficient active sites on the sensor surface. | Modify a Glassy Carbon Electrode (GCE) with an Iron Oxide-Expanded Graphite (FeO-EG) composite. This material combines high conductivity with redox-active properties, achieving a detection limit as low as 0.14 ppb [2] [3]. |
| Lack of Selectivity in Complex Media | Other metal ions or organic molecules in the sample (e.g., urine, seawater) can compete or foul the electrode. | Optimize the sensing material. The FeO-EG composite's synergistic effects provide high selectivity for copper ions. Validate with a standard addition method in complex samples without pre-treatment [3]. |
| Need for In Vitro/In Vivo Measurements | Conventional electrodes are too large, invasive, or not selective enough for biological systems. | Use a gold-modified nanopipette sensor functionalized with a copper-chelating ligand. This allows for minimally invasive detection of Cu²⁺ ions in single cells, tumor spheroids, and mouse brains [4]. |
Here are the step-by-step methodologies for two advanced detection systems identified in the search results.
This protocol is adapted from the 2025 study on ultrasensitive detection [3].
Sensor Preparation
Electrochemical Measurement
This protocol is based on the 2023/2024 research for in vitro and in vivo applications [4].
Sensor Preparation: Modify a nanopipette with a gold layer and a selective copper-chelating ligand (the specific ligand is a key research finding and may not be commercially available).
Measurement in Biological Systems
The table below summarizes the key performance metrics and applications of the sensor technologies discussed, providing a clear comparison for researchers.
| Method / Sensor | Detection Limit | Linear Range | Key Advantage | Ideal Use Case |
|---|---|---|---|---|
| FeO-EG Composite on GCE [3] | 0.14 ppb | Not specified | Ultra-high sensitivity, cost-effective, suitable for water and untreated seawater. | Environmental monitoring (water quality). |
| Gold Nanopipette Sensor [4] | Not specified (detects 0.1 µM) | 0.1 to 10 µM | Minimally invasive, high temporal resolution, works in live cells and tissues. | Biological research (single-cell analysis, drug metabolism in disease models). |
| Gold Wire Electrode [1] | Not quantitatively specified | Not specified | Tolerates and detects copper in high-chloride media (saline, cell culture media). | Screening copper leaching from nanoparticles in biological buffers. |
| Electrochemical Microfluidic Workstation (EMW) [5] | Error < 10% | Not specified | Fully automated, on-line monitoring, requires only 220 µL of sample volume. | Industrial process control (e.g., additive concentrations in electroplating baths). |
To help visualize the core process of developing and using a material-modified sensor, the following diagram outlines the general workflow for the FeO-EG composite sensor.
When working with the FeO-EG composite sensor, systematically optimizing these parameters is crucial for achieving the best performance and overcoming interference [3].
Bacteria require copper as an essential trace element for enzymes involved in cellular processes like respiration and free radical control [1]. However, excess copper is toxic, primarily because it degrades iron-sulfur clusters in dehydratases, inactivating these crucial enzymes [1]. To manage this, bacteria have evolved precise, multi-layered resistance mechanisms.
The table below summarizes the primary functions of key genes and proteins in well-studied copper resistance systems from E. coli and P. syringae [1]:
| Gene/Protein | System | Primary Function | Localization |
|---|---|---|---|
| CopA | Cue (E. coli) | P-type ATPase; transports Cu(I) from cytoplasm [1]. | Cytoplasmic Membrane |
| CueO | Cue (E. coli) | Multicopper oxidase; oxidizes Cu(I) to less toxic Cu(II) [1]. | Periplasm |
| CusCBA | Cus (E. coli) | RND-type efflux complex; removes copper from periplasm [1]. | Spanning Periplasm |
| CusF | Cus (E. coli) | Periplasmic chaperone; assists in copper handling [1]. | Periplasm |
| PcoA | Pco (P. syringae) | Multicopper oxidase; similar function to CueO [1]. | Periplasm |
| PcoB | Pco (P. syringae) | Outer membrane protein; putative copper oxidase [1]. | Outer Membrane |
Here are answers to common experimental problems, based on the molecular mechanisms.
FAQ 1: My bacterial strain shows unexpected copper sensitivity despite having a known resistance gene. What could be wrong?
FAQ 2: How can I determine if a newly isolated bacterial strain is copper-resistant and which mechanism it uses?
FAQ 3: Why is my efflux pump mutant still somewhat copper-resistant under anaerobic conditions?
This protocol allows for the direct molecular detection of copper resistance genes in bacterial isolates.
Protocol: Identification of Copper-Resistant Microorganisms by PCR [2]
1. DNA Extraction:
2. Primer Design:
3. PCR Amplification:
4. Analysis of Products:
The following diagrams, generated using Graphviz DOT language, illustrate the core concepts and procedures. The color palette adheres to your specifications for clarity and contrast.
This diagram shows the primary copper resistance systems in a Gram-negative bacterium like E. coli, highlighting the Cue and Cus systems [1].
This diagram outlines the logical workflow for detecting copper-resistance genes in a bacterial sample using PCR [2].
For researchers quantifying this compound in crops like cucumber and watermelon, the following method, adapted from a recent study, provides a validated approach [1].
The table below summarizes the key validation parameters for this method [1]:
| Parameter | Result |
|---|---|
| Linearity (R²) | ≥ 0.9980 |
| Limit of Quantification (LOQ) | ≤ 0.01 mg/kg |
| Recovery Range | 75.5% - 95.8% |
| Relative Standard Deviation (RSD) | 2.27% - 8.26% |
The following guide addresses common problems that can affect recovery rates and data quality. This guide synthesizes general troubleshooting principles for (U)HPLC systems [2].
| Symptom | Potential Cause | Solution |
|---|---|---|
| Pressure Too High | Blocked guard column, column inlet frit, or contamination of stationary phase [2]. | Backflush the column (if permitted), replace guard column, wash column with strong solvent following manufacturer's guidelines, or replace column [2]. |
| Peak Tailing | Interactions of basic analytes with silanol groups; dead volume [2]. | For basic analytes: reduce mobile phase pH (2-3), increase ion strength, use a more inert stationary phase, or use ion-pairing agents. For dead volume: re-pack or replace column [2]. |
| Split Peaks | Inappropriate injection solvent, blocked frit, or column overloading [2]. | Use a weaker injection solvent, backflush/replace column, or reduce injection volume/sample concentration [2]. |
| Retention Time Shifts | Mobile phase composition change, leakage, temperature fluctuation, or insufficient equilibration [2]. | Prepare fresh mobile phase, check for and fix system leaks, use a column oven, and equilibrate with 10 column volumes [2]. |
| Noisy Baseline | Air bubbles in detector flow cell, contaminated mobile phase, or detector lamp issues [2]. | Degas mobile phase, inspect degasser, prepare fresh mobile phase/buffer, or clean/replace detector lamp [2]. |
Q1: What is the typical recovery rate for this compound in produce, and how can I improve it? The established QuEChERS method yields recovery rates between 75.5% and 95.8% for cucumber and watermelon [1]. To improve recovery, ensure the d-SPE purification step uses the optimal combination of 150 mg PSA and 100 mg MgSO₄ to effectively remove co-extractives without adsorbing the analyte [1].
Q2: My peak shape is poor (tailing or fronting). What should I investigate first? Peak shape issues often originate from the sample introduction or the column [2].
Q3: How many data points per peak are needed for accurate quantification? A common rule of thumb is 15-20 data points per peak for accurate quantitation of area and height [3]. Modern detectors with sampling rates up to 100 Hz are sufficient to achieve this, even for ultra-fast, high-efficiency separations. Oversampling beyond this point primarily increases file size and electronic noise without improving data quality [3].
To help visualize the processes described, here are two workflow diagrams.
Diagram 1: Sample preparation and analysis workflow for this compound in produce, based on the QuEChERS method [1].
Diagram 2: A logical flowchart for diagnosing common HPLC issues during method development.
The following methodology was used to profile the dissipation and residues of oxine-copper, ensuring reliable and sensitive data for the risk assessment [1].
The workflow below summarizes the key steps of the analytical protocol.
The study investigated how this compound degrades over time in cucumber and watermelon under field conditions. The data follow first-order kinetics [1].
The table below summarizes the key residue data for watermelon and provides a comparison with cucumber.
| Metric | Watermelon | Cucumber |
|---|---|---|
| Dissipation Half-Lives | 3.57 - 4.68 days [1] | 1.77 - 2.11 days [1] |
| Terminal Residues | <0.01 - 0.0641 mg/kg [1] | <0.01 - 0.264 mg/kg [1] |
The potential long-term dietary risk to consumers was evaluated based on the terminal residue data and established toxicological reference values.
| Nanoparticle Type | Target Microorganisms | Key Efficacy Findings | Proposed Primary Mechanism | References |
|---|---|---|---|---|
| CuO Nanoparticles | E. coli [1] | MIC: 0.1 mM; MBC: 0.25 mM | ROS generation, cell membrane damage [1] | [1] |
| Cu₂O Nanoparticles | E. coli [1] | MIC: 0.05 mM; MBC: 0.1 mM (More efficient than CuO) | Direct protein binding (e.g., Fumarase A inactivation), cell membrane damage [1] | [1] |
| 20nm CuNPs (Cu⁰) | E. coli, A. baumannii, S. aureus [2] | MBC for E. coli: 10 µg/mL; for S. aureus: 10 µg/mL | Programmed Cell Death (Apoptosis-like), ROS generation [2] | [3] [2] |
| 60nm CuNPs (Cu⁰) | E. coli, A. baumannii, S. aureus [2] | MBC for E. coli: 50 µg/mL; for A. baumannii: 100 µg/mL | Programmed Cell Death (Necroptosis-like) [2] | [3] [2] |
| Ag-Cu Bimetallic NPs | E. coli, P. aeruginosa, S. aureus, E. faecalis [4] | 6-fold enhancement of Ag NP antibacterial effect; MBC significantly reduced | Enhanced Ag⁺ ion release, combined membrane damage and intracellular disruption [5] [4] | [5] [4] |
The antibacterial action of copper nanoparticles is multifaceted, and the specific mechanism can depend on the copper oxidation state and physical form.
The following diagram illustrates the primary bactericidal pathways of different copper nanoparticles based on the described mechanisms.
For researchers looking to replicate or validate these findings, here are detailed methodologies from the cited literature.
Protocol 1: Assessing Bactericidal Activity via Colony Assay [3] [2]
Protocol 2: Investigating Bactericidal Mechanisms via Cell Death Modulators [2]
Protocol 3: Evaluating Synergy in Ag-Cu NP Combinations [4]
K(AbS) = 1 / [ (MBC of Ag in mix / MBC of Ag alone) + (MBC of Cu in mix / MBC of Cu alone) ]
A K(AbS) > 1 indicates a synergistic effect.The provided data, tables, and protocols should provide a solid foundation for your comparison guide. The field is advancing rapidly, with current research focusing on improving nanoparticle stability, controlling ion release, and developing safe applications in medicine and agriculture [6].
The following data is extracted from a 2024 study investigating the dissipation kinetics and terminal residues of this compound on cucumber and watermelon [1].
| Parameter | Cucumber | Watermelon |
|---|---|---|
| Half-life (Dissipation Study) | 1.77 - 2.11 days | 3.57 - 4.68 days [1] |
| Terminal Residues (at recommended PHI) | <0.01 - 0.264 mg/kg | <0.01 - 0.0641 mg/kg [1] |
| Recommended PHI (Pre-Harvest Interval) | 5-7 days | 14-21 days [1] |
| Analytical Method | QuEChERS + UPLC-MS/MS | QuEChERS + UPLC-MS/MS [1] |
| LOQ (Limit of Quantification) | 0.01 mg/kg | 0.01 mg/kg [1] |
| Recovery Rate | 75.5% - 95.8% | 75.5% - 95.8% [1] |
The data in the table above was generated using the following detailed methodology, which you can use as a reference for evaluating or designing comparable studies [1]:
The experimental workflow for this study is summarized in the diagram below.
Since a direct comparison is not available in the searched literature, here are suggestions for building a more comprehensive guide:
This compound is an organocopper fungicide with a broad spectrum of activity against bacterial and some fungal diseases [1]. The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| IUPAC Name | bis(quinolin-8-olato-O,N)copper(II) [2] |
| Molecular Formula | C₁₈H₁₂CuN₂O₂ [2] |
| Appearance | Yellow to greenish-yellow powder [3] [2] [4] |
| Common Uses | Fungicide/Bactericide in agriculture (e.g., cucumbers, watermelons, citrus); wood preservative; marine antifouling agent [1] [2] [5] |
| Mode of Action | Multi-site activity; absorbed copper disrupts pathogen enzyme systems [2] |
| FRAC Code | M01 (low resistance risk category) [2] |
The safety data for this compound presents a mixed profile, with some areas well-characterized and others lacking information.
| Endpoint | Data | Remarks / Comparison Context |
|---|---|---|
| Acute Oral Toxicity (Rat LD₅₀) | 300 mg/kg (moderate toxicity) [2] | More toxic than many common fungicides (e.g., azoxystrobin LD₅₀ > 5,000 mg/kg). |
| Skin/ Eye Irritation | Causes skin and serious eye irritation [6] | Standard personal protective equipment (PPE) is required during handling. |
| Inhalation Hazard | May cause respiratory irritation [6] | Respiratory protection is advised where dust is formed [6]. |
| Carcinogenicity / Mutagenicity | No component identified as a carcinogen by IARC; data gaps exist for full toxicological profile [6] [2] | A complete toxicological profile has not been thoroughly investigated [6]. |
| Parameter | Value | Implication |
|---|---|---|
| Water Solubility (at pH 7) | 0.07 mg/L (Very low) [2] | Low mobility in water environments. |
| Soil Adsorption (Log P) | 2.46 (Moderate) [2] | Moderate potential for bioaccumulation. |
| Dissipation Half-life (in crops) | 1.77-4.68 days [1] | Relatively fast dissipation in cucumber and watermelon. |
| Aquatic Toxicity | High (Acute ecotoxicity ≤ 0.1 mg/L) [2] | Classified as a "forever chemical" due to high aquatic toxicity, posing a risk to aquatic life [2]. |
Recent field studies and a novel formulation highlight its practical performance.
For researchers, the methodologies behind the key data points are crucial for evaluation. The following workflow outlines the general process for determining residue levels and dissipation kinetics of this compound in crops.
Sample Preparation & Extraction (QuEChERS Method) [1]:
Instrumental Analysis (UPLC-MS/MS) [1]:
Dissipation Kinetics & Risk Assessment [1]:
To build a more complete comparison, you could:
The following table summarizes key findings from recent research on managing Pseudomonas syringae, which indicates a significant challenge with copper resistance and promising alternative approaches.
| Control Agent / Finding | Key Experimental Data & Efficacy | Relevant Pathovar | Citation |
|---|---|---|---|
| Copper-Based Products | Widespread resistance reported; strains grew at 200-400 µg/mL CuSO₄; copper products failed to control disease in field conditions [1] [2]. | P. syringae pv. actinidiae (Psa) | [1] [2] |
| Graphene Oxide-Copper Oxide NPs | 16x higher antibacterial activity than Kocide 3000; effective at 4-8 µg/mL. Significant reduction of bacterial speck in vivo [3]. | P. syringae pv. tomato | [3] |
| Essential Oil (EO) Emulsions | Cinnamon bark EO most effective; dual antimicrobial & antivirulence action (inhibits biofilm/T3SS). Reduced disease symptoms in field trials [4] [5]. | P. syringae pv. actinidiae (Psa) | [4] [5] |
| Plant Defense Activators | Products like MICONIC and BION reduced symptom severity by enhancing plant's natural defenses, but did not eliminate disease [2]. | P. syringae pv. actinidiae (Psa) | [2] |
For researchers aiming to design their own efficacy trials, here are detailed methodologies from the cited studies.
Antibacterial Activity Assay for Nanocomposites (GO-Cu NPs) [3]:
Evaluation of Essential Oil (EO) Emulsions [4]:
The search results reveal that Pseudomonas syringae has evolved sophisticated mechanisms to cope with copper stress and establish infection.
This diagram illustrates two key bacterial survival strategies: forming protective biofilms under copper stress [1], and a newly discovered "chemical radar" system that detects and kills predatory amoebas, which is also linked to infectivity in plants [6].
To address the lack of direct data on oxine-copper, I suggest the following research directions:
A 2024 study established a sensitive analytical method and investigated the dissipation and terminal residues of this compound in cucumber and watermelon under field conditions. The key findings and methodologies are summarized below [1].
Experimental Protocol The study used a rigorous analytical procedure known as the QuEChERS method followed by UPLC-MS/MS analysis [1]:
Residue Study Results The table below summarizes the residue behavior of this compound from the field trials:
| Aspect | Cucumber | Watermelon |
|---|---|---|
| Dissipation Half-life | 1.77 - 2.11 days [1] | 3.57 - 4.68 days [1] |
| Terminal Residue Range | <0.01 - 0.264 mg/kg [1] | <0.01 - 0.0641 mg/kg [1] |
The study concluded that the long-term dietary risk from these residue levels was low, with a risk probability of 64.11%, indicating no significant health concern for the general population [1].
In your research, it is important to distinguish between an MRL (Maximum Residue Limit) and an MRPL (Minimum Required Performance Limit) [2]:
The following diagram outlines the general workflow for determining pesticide residues and compliance, based on the methodologies discussed:
The environmental mobility and potential toxicity of copper (Cu) are primarily governed by its speciation, particularly its attachment to various natural ligands. The following table summarizes the lability of different types of copper complexes based on recent research.
| Complex Type | Ligand/Matrix | Reported Lability | Key Findings | Experimental Method |
|---|---|---|---|---|
| Organically Bound Cu | Standard Natural Organic Matter (SR-NOM) | ~75% Labile [1] | A significant proportion (25%) of organically bound Cu is non-labile, locked in inaccessible structures. | Stable Isotope Dilution (SID) with ICP-MS [1] |
| Organically Bound Cu | Podzol Soil Extract | ~45% Non-labile [1] | Over half (55%) of the soil organic-Cu was found to be not labile. | Stable Isotope Dilution (SID) with ICP-MS [1] |
| Copper Complexes | Various Natural Waters | Conditional on K' [2] | Complexes with higher conditional stability constants (K' ≥ 10^7) are less bioavailable and less toxic. | Complexation Capacity (CC) Titration [2] |
| Cu(II) Complexes | Soil & Compost Humic Substances | Information Missing | Cu(II) sorption by living microbes and humic substances decreases semiquinone radical concentration. | Quantitative EPR [3] |
To ensure the reproducibility of the data, here are the detailed methodologies for the key experiments cited in the guide.
This protocol quantifies the labile pool of copper bound to Natural Organic Matter (NOM) [1].
This method determines the total ligand concentration and conditional stability constant in natural waters [2].
The following diagrams illustrate the logical flow of the two key experimental protocols described above.
This diagram outlines the workflow for determining copper lability in natural organic matter using Stable Isotope Dilution.
This diagram shows the process of determining the copper complexation capacity of a natural water sample.
This compound is an organocopper fungicide with a broad spectrum of activity against bacterial and fungal diseases. Its mode of action involves the absorbed copper disrupting pathogen enzyme systems, characterized as multi-site activity, which may help in managing resistance [1]. While traditionally used in agriculture, recent research has unveiled a promising new application in pharmaceutical manufacturing [2].
The following tables summarize key data on this compound's applications, environmental behavior, and toxicological profile.
Table 1: Applications and Properties of this compound
| Aspect | Description |
|---|---|
| Example Applications | Wood preservative; control of molds, mildews, and sapstain fungi on crops like cucumber and watermelon [3] [1]. |
| Efficacy & Activity | Shows good protective and curative effects on angular leaf spot in cucurbits [3]. |
| Mode of Action | Multi-site activity, disrupting pathogen enzyme systems (FRAC code: M01) [1]. |
| Solubility (Water) | 0.07 mg/L (Low) [1]. |
| Octanol-Water Partition (Log P) | 2.46 (Low) [1]. |
Table 2: Environmental Fate and Ecotoxicology of this compound
| Parameter | Value | Notes |
|---|---|---|
| Dissipation Half-life (Cucumber) | 1.77 - 2.11 days | First-order kinetics [3]. |
| Dissipation Half-life (Watermelon) | 3.57 - 4.68 days | First-order kinetics [3]. |
| Terminal Residue (Cucumber) | <0.01 - 0.264 mg/kg | [3] |
| Terminal Residue (Watermelon) | <0.01 - 0.0641 mg/kg | [3] |
| Mammalian Acute Oral LD₅₀ | 300 mg/kg | Moderate toxicity [1]. |
| Avian Acute LD₅₀ | > 2619 mg/kg | Low toxicity to birds [1]. |
| Dietary Risk (Long-term) | 64.11% | Probability value; below 100% indicates acceptable risk [3]. |
A groundbreaking application of this compound lies in chemical synthesis for drug manufacturing. Researchers have developed a process called aminodealkenylation, using oxygen and copper as a catalyst to efficiently convert carbon-carbon bonds into carbon-nitrogen bonds, creating valuable amine compounds [2].
1. Analytical Method for Residues in Crops A sensitive and accurate method for detecting this compound in cucumber and watermelon uses QuEChERS for sample preparation and UPLC-MS/MS for analysis [3].
2. Protocol for Aminodealkenylation in Drug Synthesis The novel pharmaceutical application employs a process where ozone breaks carbon-carbon bonds in alkenes, and a copper catalyst couples the broken bond with nitrogen to form an amine [2]. This approach avoids expensive precious metal catalysts like platinum or palladium.
The this compound market is segmented by application and region, with key players including Lonza Group Ltd. and Nouryon [4].
Agricultural vs. Pharmaceutical Use-Benefit Analysis
| Application | Key Benefit | Key Consideration |
|---|---|---|
| Agriculture (Fungicide) | Effective multi-site fungicide with low long-term dietary risk (64.11%) in studied crops [3]. | Not approved for use in the European Union; has moderate mammalian oral toxicity [1]. |
| Pharmaceutical Synthesis | Drastically reduces cost of drug intermediates (e.g., from >$3000/g to a few $/g); uses cheap, abundant copper catalyst [2]. | Emerging technology; long-term industrial scalability and environmental impact of the process require further assessment. |
The workflows for the key experimental protocols cited in this guide are visualized below using Graphviz.
Diagram 1: Workflow for analyzing this compound residues in crops.
Diagram 2: Aminodealkenylation process for low-cost amine synthesis.
This compound presents a compelling case for a cost-benefit analysis. In its traditional agricultural role, it is an effective fungicide with a characterized safety profile, though its regulatory status varies. More significantly, its chemistry is the foundation of a novel pharmaceutical manufacturing process that drastically reduces production costs for critical drugs. This positions this compound as a catalyst for innovation, offering substantial economic benefits with considerations around its application-specific regulatory and environmental footprint.